5-Chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoic acid
Description
5-Chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoic acid is a synthetic organic compound characterized by a benzoic acid backbone substituted with a chlorine atom at the 5-position and an ethoxy linker bearing a 4-nitrobenzylamino-2-oxo group at the 2-position. Its molecular formula is C₁₆H₁₂ClN₂O₆, with a molecular weight of 378.8 g/mol .
Properties
CAS No. |
21447-08-5 |
|---|---|
Molecular Formula |
C16H13ClN2O6 |
Molecular Weight |
364.73 g/mol |
IUPAC Name |
5-chloro-2-[2-[(4-nitrophenyl)methylamino]-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O6/c17-11-3-6-14(13(7-11)16(21)22)25-9-15(20)18-8-10-1-4-12(5-2-10)19(23)24/h1-7H,8-9H2,(H,18,20)(H,21,22) |
InChI Key |
YAXKPAKHUPIHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Ester Derivative: Methyl 5-Chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate
Sodium Salt Derivative: Sodium 5-Chloro-2-[[2-[2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethoxy]acetyl]amino]benzoate
TM5441: A Bioactive Analogue with Furan Substituent
- CAS : 1190221-43-2
- Molecular Formula : C₂₁H₁₇ClN₂O₆
- Molecular Weight : 428.82 g/mol
- Key Differences: Features a furan-3-ylphenylamino group instead of nitrobenzyl, introducing aromatic heterocyclic interactions.
- Applications: Preclinical studies highlight its role in modulating fibrinolysis and tumor microenvironments .
Piperazine-Containing Derivative: Methyl 5-Chloro-2-(2-(2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-oxoethoxy)acetamido)benzoate
- CAS : 1103929-74-3
- Molecular Formula : C₂₂H₂₃Cl₂N₃O₅
- Molecular Weight : 480.35 g/mol
- The piperazine moiety may facilitate interactions with neurotransmitter receptors.
Structural and Functional Analysis
Physicochemical Properties
Notes:
- The sodium salt and TM5441 exhibit higher molecular weights due to extended substituents.
- Increased hydrogen bond acceptors in TM5441 correlate with enhanced solubility and target engagement.
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